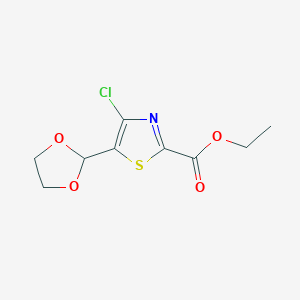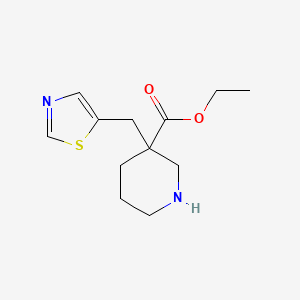
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is a heterocyclic compound that contains both a thiazole and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 3-piperidinecarboxylate with a thiazole derivative. One common method is the nucleophilic substitution reaction where the thiazole derivative is introduced to the piperidine ring under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
科学研究应用
作用机制
The mechanism of action of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptors in the nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anticancer, and neuroprotective activities .
相似化合物的比较
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar biological activities but lack the piperidine ring, which limits their applications in certain fields.
Uniqueness
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is unique due to the presence of both thiazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H18N2O2S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC 名称 |
ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)12(4-3-5-13-8-12)6-10-7-14-9-17-10/h7,9,13H,2-6,8H2,1H3 |
InChI 键 |
XDAVOENUPFUJON-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


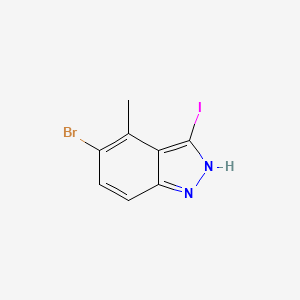


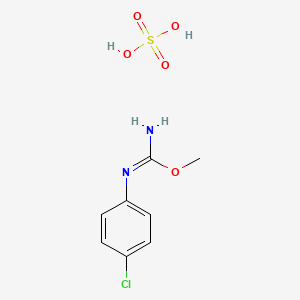
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)
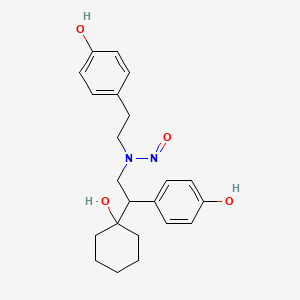
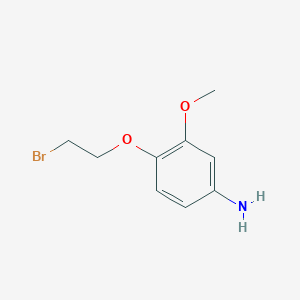
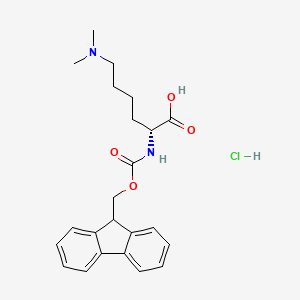
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
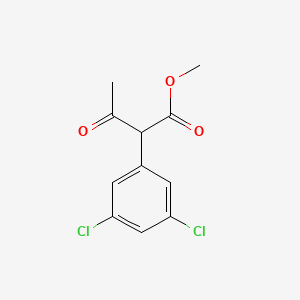
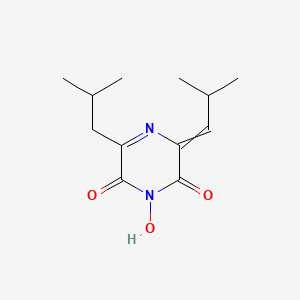
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
